

Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor

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Compound of Interest		
Compound Name:	Biphenyl Sulfonamide 1	
Cat. No.:	B15414817	Get Quote

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These application notes provide a comprehensive overview of **biphenyl sulfonamide 1** and its derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms. This document includes a summary of their inhibitory activity, detailed experimental protocols for assessing their efficacy, and diagrams illustrating their mechanism of action and experimental workflows.

Introduction

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Several isoforms of human carbonic anhydrase (hCA) have been identified, and their dysregulation has been implicated in various diseases such as glaucoma, epilepsy, obesity, and cancer.[4][5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with acetazolamide being a clinically used example.[3][6] Biphenyl sulfonamides have emerged as a promising scaffold for the development of potent and selective CA inhibitors.

Data Presentation: Inhibitory Activity of Biphenyl Sulfonamide Derivatives



The inhibitory potential of various biphenyl sulfonamide derivatives against several human carbonic anhydrase isoforms is summarized below. The data is presented as IC50 (the half maximal inhibitory concentration) and Ki (the inhibition constant) values, providing a basis for comparison of the potency and selectivity of these compounds.

Compoun d	hCA I (Ki/IC50, μΜ)	hCA II (Ki/IC50, μΜ)	hCA IX (Ki/IC50, μM)	hCA XII (Ki/IC50, μΜ)	hCA XIV (Ki, nM)	Referenc e
Series 9a-e	[5]					
9a	1.03 ± 0.10	-	-	-	-	[5]
9b	-	-	-	0.69 ± 0.15	-	[5]
9d	-	-	0.21 ± 0.03	-	-	[5]
9e	0.38 ± 0.03	-	-	-	-	[5]
Series 1-21	[7]					_
1	8.2	1.3	25.4	4.8	7.5	[7]
12	16.9	15.8	-	18.2	17.1	[7]
18	1.2	0.9	-	1.5	35.2	[7]
21	-	4.5	4.9	5.2	4.6	[7]
Acetazola mide (AAZ)	1.92 ± 0.05	12.1 (nM)	25.8 (nM)	-	-	[1][5]

Note: '-' indicates data not available. Data is presented as mean ± standard error of the mean (SEM) where specified in the source.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[7]



Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII, XIV)
- Biphenyl sulfonamide inhibitor stock solution (in DMSO or appropriate solvent)
- HEPES buffer (20 mM, pH 7.5)
- Sodium sulfate (0.1 M)
- Phenol red indicator
- CO2-saturated water
- Stopped-flow spectrophotometer

Procedure:

- Prepare a solution of the specific hCA isoform in HEPES buffer. The final enzyme concentration typically ranges from 5 to 12 nM.[1]
- Prepare serial dilutions of the biphenyl sulfonamide inhibitor in the same buffer.
- In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water containing the phenol red indicator.
- Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.
- The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
- The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.[1]
- Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model.



Carbonic Anhydrase Inhibition Assay (4-Nitrophenylacetate Esterase Activity Method)

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[8]

Materials:

- Purified human carbonic anhydrase II (hCA II)
- Biphenyl sulfonamide inhibitor stock solution
- Tris-HCl buffer (50 mM, pH 7.4)
- 4-Nitrophenylacetate (4-NPA) substrate
- Microplate reader

Procedure:

- Add the hCA II enzyme solution to the wells of a microplate.
- Add varying concentrations of the biphenyl sulfonamide inhibitor to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the 4-NPA substrate to each well.
- Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action of Sulfonamide-Based Carbonic Anhydrase Inhibitors

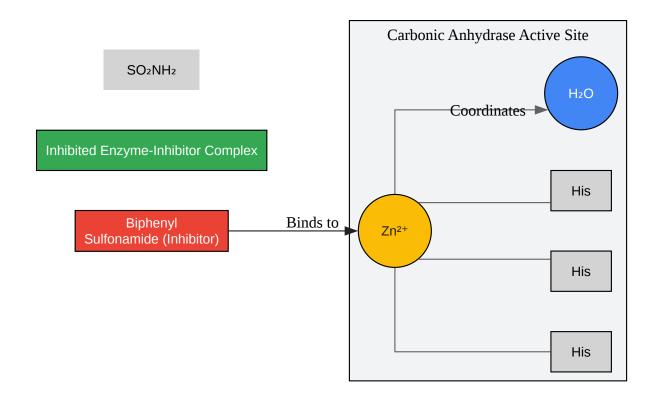


Methodological & Application

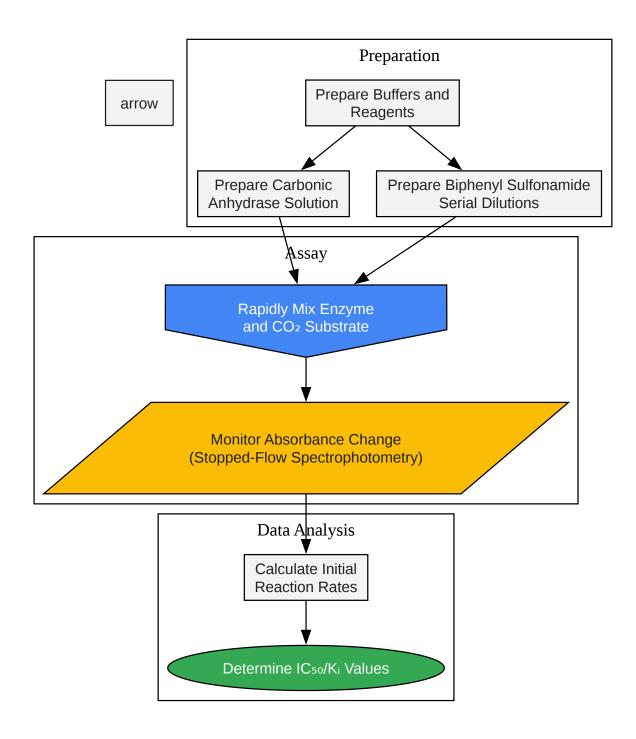
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The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.









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